molecular formula C12H13ClN4O B8435090 6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine

6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B8435090
M. Wt: 264.71 g/mol
InChI Key: FCBLUURKBOVEPK-UHFFFAOYSA-N
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Description

6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with tetrahydro-2H-pyran-4-amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxides and amines, respectively .

Scientific Research Applications

6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(tetrahydro-2H-pyran-4-yl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-4-yl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-N-(oxan-4-yl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H13ClN4O/c13-10-2-1-9-11(17-10)12(15-7-14-9)16-8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,14,15,16)

InChI Key

FCBLUURKBOVEPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.05 g, 0.250 mmol), tetrahydro-2H-pyran-4-amine (0.029 ml, 0.275 mmol), PdCl2(dppf)-CH2Cl2Adduct (2.041 mg, 2.500 μmol) and sodium tert-butoxide (0.048 g, 0.500 mmol) in dioxane (1.250 ml) was refluxed for 3 hours. After cooling to room temperature, the reaction mixture was filtered through a Celite pad and washed with CH2Cl2. The filtrate was concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=2:1) to give 6-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrido[3,2-d]pyrimidin-4-amine (0.027 g, 41%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 1.68-1.78 (2H, m), 2.03-2.13 (2H, m), 3.58-3.67 (2H, m), 4.05-4.09 (2H, m), 4.36-4.46 (1H, m), 6.90 (1H, brs), 7.63 (1H, d, J=8.8 Hz), 8.05 (1H, d, J=8.8 Hz), 8.62 (1H, s).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.029 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
2.041 mg
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One

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